molecular formula C19H20N2O3S2 B2845505 3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 886926-60-9

3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

Cat. No. B2845505
CAS RN: 886926-60-9
M. Wt: 388.5
InChI Key: HXKSUDIZNBBHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with a benzo[d]thiazol-2-yl structure are often used in the development of various pharmaceuticals . They can be part of larger molecules, such as benzamide derivatives, which have been studied for their potential as TMPRSS2 inhibitors in the treatment of viral infections .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques . These studies often involve ab initio calculations, which provide a molecular-level investigation of how excited-state hydrogen bonds and proton transfers are affected by solvent polarity .


Chemical Reactions Analysis

Again, while specific information on “3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide” is not available, similar compounds have been evaluated for their in vitro cytotoxic activity against human cancer cell lines . They have also been studied for their antibacterial activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods . For instance, a fluorescent probe was developed for selectively sensing cysteine over other analytes .

Scientific Research Applications

Electrophysiological Activity

Research into N-substituted imidazolylbenzamides and benzene-sulfonamides has shown that compounds with similar structures to 3-(ethylsulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide exhibit significant electrophysiological activity, suggesting potential applications in cardiac arrhythmia treatment. These compounds have been compared to sematilide, indicating their viability as class III electrophysiological agents (Morgan et al., 1990).

Antimicrobial and Antitubercular Agents

A series of sulfonyl derivatives have demonstrated moderate to significant antibacterial and antifungal activities, with some compounds showing excellent antitubercular properties. This suggests the potential of such compounds, including this compound, in developing new antimicrobial and antitubercular therapies (Suresh Kumar et al., 2013).

Antimalarial and COVID-19 Applications

Sulfonamides have been investigated for their antimalarial activity and potential use against COVID-19 through computational calculations and molecular docking studies. The studies highlight the promising nature of sulfonamide derivatives in treating infectious diseases, including malaria and COVID-19, by inhibiting relevant enzymes and interactions with viral proteins (Fahim et al., 2021).

Mechanism of Action

The mechanism of action for similar compounds involves their use as inhibitors. For example, benzamide derivatives have been used as transmembrane serine protease 2 (TMPRSS2) inhibitors in the treatment of viral infections .

Future Directions

The future directions for research into similar compounds could involve further development of inhibitors for the treatment of viral infections . Additionally, the development of new products in optoelectronics and analytical tools could be another area of focus .

properties

IUPAC Name

3-ethylsulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-4-26(23,24)15-7-5-6-14(10-15)18(22)21-19-20-16-9-8-13(12(2)3)11-17(16)25-19/h5-12H,4H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKSUDIZNBBHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.